molecular formula C25H30F2N4 B3815630 N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine

N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine

Cat. No. B3815630
M. Wt: 424.5 g/mol
InChI Key: GUTBCWSWTOJUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and drug discovery .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a difluorophenyl group, and a piperidinamine group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are used in medicinal chemistry due to their ability to interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its properties for therapeutic use .

properties

IUPAC Name

N-[1-[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]ethyl]-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F2N4/c1-18(23-17-28-31(19(23)2)25-9-8-21(26)16-24(25)27)29-22-11-14-30(15-12-22)13-10-20-6-4-3-5-7-20/h3-9,16-18,22,29H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTBCWSWTOJUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(C)NC3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine
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N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine
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N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine
Reactant of Route 4
N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine
Reactant of Route 5
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N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine
Reactant of Route 6
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N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine

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